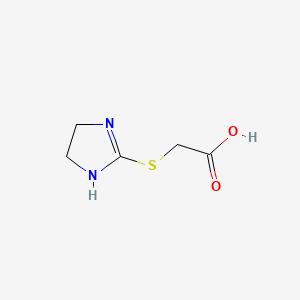

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds like imidazol-1-yl-acetic acid has been explored as a green bifunctional organocatalyst for various organic reactions, demonstrating efficient and recyclable attributes under solvent-free conditions Nazari et al., 2014. Another study presents the synthesis of 4-(2H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one, highlighting the ring-switching hydrazinolysis method Holota et al., 2018, which could be analogous to synthesizing (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid.

Molecular Structure Analysis

The structure of related compounds has been studied using techniques such as LC-MS, NMR spectra, and X-ray diffraction analysis, providing a detailed understanding of molecular configurations Holota et al., 2018. For instance, the imidazole ring can adopt various conformations, influencing the overall molecular geometry and interaction capabilities.

Chemical Reactions and Properties

Imidazol-1-yl-acetic acid has shown to catalyze the synthesis of diverse organic compounds, showcasing its reactivity and potential as a catalyst in organic synthesis Nazari et al., 2014. The chemical reactivity of compounds with imidazolyl groups often involves interactions with various organic substrates, leading to a wide range of chemical transformations.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Anti-Inflammatory Compounds : (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid has been utilized in the synthesis of compounds exhibiting anti-inflammatory activity. Specifically, derivatives known as 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones were synthesized using (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acids and aromatic aldehydes, demonstrating the compound's potential in pharmaceutical applications (Labanauskas et al., 2000).

Catalysis in Synthesis Processes : The compound served as a bifunctional organocatalyst in synthesizing 1,8-dioxooctahydroxanthenes. This demonstrates its application in facilitating chemical reactions, highlighting its significance in green chemistry due to its recyclability and water solubility (Nazari et al., 2014).

Formation of Imidazolinone Derivatives : A molecular rearrangement study showed that 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones could rearrange to form new indole and imidazolinone derivatives, indicating the compound’s role in complex chemical transformations (Klásek et al., 2007).

Synthesis of Imidazazole Derivatives : The compound was involved in the synthesis of various imidazole derivatives, such as imidazazole-4,5-diacylhydrazones, showcasing its utility in the creation of potentially bioactive molecules (Jiang-ke, 2002).

Coordination and Structural Chemistry

Formation of Coordination Polymers : The compound was used to form polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates, displaying different coordination modes in the complexes, indicating its versatility in the formation of structured compounds (Gan & Tang, 2011).

Synthesis of 1H-Imidazole 3-Oxides : Optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit were prepared, showcasing the compound's role in producing new chiral molecules (Jasiński et al., 2008).

Analytical and Sensing Applications

- Fluorescent Sensing of Metal Ions : The compound was synthesized and found to have a significant fluorescent quenching effect on Co2+ ions compared to other tested metal ions, suggesting its potential use in the selective detection of Co2+ as a fluorescent chemical sensor (Rui-j, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c8-4(9)3-10-5-6-1-2-7-5/h1-3H2,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQQZVRKFFMIKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)